molecular formula C20H20N2O2S2 B14356673 4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis[2-phenyl- CAS No. 91122-51-9

4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis[2-phenyl-

Cat. No.: B14356673
CAS No.: 91122-51-9
M. Wt: 384.5 g/mol
InChI Key: JDXXRAJDMGVZCQ-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] typically involves a multi-step process. The primary synthetic route includes the reaction of an amine, a carbonyl compound, and a mercapto acid. The reaction proceeds through the formation of an imine, followed by nucleophilic attack by sulfur and intramolecular cyclization, resulting in the formation of the thiazolidinone ring .

Industrial production methods often employ catalysts to enhance the efficiency and yield of the reaction. For example, β-cyclodextrin-SO3H has been used as a catalyst in the synthesis of thiazolidinone derivatives .

Chemical Reactions Analysis

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .

Scientific Research Applications

Comparison with Similar Compounds

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] can be compared with other thiazolidinone derivatives, such as:

The uniqueness of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

91122-51-9

Molecular Formula

C20H20N2O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

3-[2-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)ethyl]-2-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O2S2/c23-17-13-25-19(15-7-3-1-4-8-15)21(17)11-12-22-18(24)14-26-20(22)16-9-5-2-6-10-16/h1-10,19-20H,11-14H2

InChI Key

JDXXRAJDMGVZCQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)CCN3C(SCC3=O)C4=CC=CC=C4

Origin of Product

United States

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